molecular formula C10H9ClF3NO2 B14070937 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one CAS No. 1803836-65-8

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14070937
CAS No.: 1803836-65-8
M. Wt: 267.63 g/mol
InChI Key: GYMNDIUIJBYTLW-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the commercially available 4-(trifluoromethoxy)aniline. This compound undergoes a series of reactions, including halogenation, amination, and chlorination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The chloropropanone moiety may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1803836-65-8

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NO2/c11-4-3-9(16)7-5-6(1-2-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

GYMNDIUIJBYTLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCCl)N

Origin of Product

United States

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